3-(4-Methoxyphenyl)cyclopentanol
Overview
Description
3-(4-Methoxyphenyl)cyclopentanol is an organic compound that belongs to the class of cyclopentanols It features a cyclopentane ring substituted with a hydroxyl group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)cyclopentanol can be achieved through several methods. One common approach involves the catalytic hydrogenation of 3-(4-Methoxyphenyl)cyclopentanone. This reaction typically employs a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)cyclopentanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed:
Oxidation: 3-(4-Methoxyphenyl)cyclopentanone
Reduction: Cyclopentane derivative
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-(4-Methoxyphenyl)cyclopentanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methoxyphenyl group can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins .
Comparison with Similar Compounds
3-(4-Hydroxyphenyl)cyclopentanol: Similar structure but with a hydroxyl group instead of a methoxy group on the phenyl ring.
3-(4-Methylphenyl)cyclopentanol: Similar structure but with a methyl group instead of a methoxy group on the phenyl ring.
3-(4-Ethoxyphenyl)cyclopentanol: Similar structure but with an ethoxy group instead of a methoxy group on the phenyl ring.
Uniqueness: 3-(4-Methoxyphenyl)cyclopentanol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of different substituents on the phenyl ring in various chemical and biological contexts .
Properties
IUPAC Name |
3-(4-methoxyphenyl)cyclopentan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10-11,13H,2,5,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWAOTXBQXZALS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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